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Introduction

CBP-1018 is a first-in-class, peptide-drug conjugate (PDC) developed by Coherent Biopharma,
representing a significant advancement in targeted cancer therapy. This bi-ligand drug
conjugate is engineered to selectively target tumor cells overexpressing both Prostate-Specific
Membrane Antigen (PSMA) and Folate Receptor alpha (FRa). By leveraging a dual-targeting
strategy, CBP-1018 aims to enhance tumor cell specificity and internalization, thereby
delivering a potent cytotoxic payload, Monomethyl auristatin E (MMAE), directly to cancerous
tissues while minimizing off-target toxicity. This technical guide provides an in-depth analysis of
the structure, chemical properties, mechanism of action, and available preclinical and clinical
data for CBP-1018.

Chemical Structure and Properties

CBP-1018 is a complex molecule comprising three key components: a dual-targeting ligand
system, a cleavable linker, and the cytotoxic agent MMAE.

Structure:

o Dual-Targeting Ligand: A peptide-based construct designed to bind with high affinity to both
PSMA and FRa receptors on the surface of tumor cells.
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o Payload: Monomethyl auristatin E (MMAE), a potent antimitotic agent that inhibits tubulin
polymerization.

e Linker: A maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Val-Cit-PABC)
linker. This linker is designed to be stable in systemic circulation but is cleaved by cathepsin
B, an enzyme often overexpressed in the tumor microenvironment, to release the active
MMAE payload inside the target cell.[1]

Chemical and Physical Properties:

While specific quantitative data for some physicochemical properties of CBP-1018 are not
publicly available, preclinical and developmental reports provide some key characteristics.

Property Value / Description
Molecular Formula C39He7NsO7 (for the MMAE payload)
CAS Number 2923068-30-6

Described as having "higher water solubility,"
Solubility which is advantageous for formulation and

administration.[2]

Exhibits "greater stability in human plasma,”
Plasma Stability suggesting a reduced premature release of the

cytotoxic payload.[2]

Mechanism of Action and Signhaling Pathways

The therapeutic strategy of CBP-1018 is centered on the targeted delivery of a cytotoxic agent
to cancer cells expressing both PSMA and FRa.

» Target Binding and Internalization: CBP-1018 circulates in the bloodstream and preferentially
binds to tumor cells that co-express PSMA and FRa. This dual-ligand approach is intended
to increase the avidity and specificity of binding compared to single-target agents. Upon
binding, the CBP-1018-receptor complex is internalized by the tumor cell through
endocytosis.
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o Payload Release: Once inside the cell, the endosome containing the drug conjugate fuses
with a lysosome. The acidic environment and the presence of lysosomal proteases, such as
cathepsin B, cleave the Val-Cit linker of CBP-1018.[1] This cleavage releases the active
MMAE payload into the cytoplasm.

» Cytotoxicity: Free MMAE then binds to tubulin, a key component of microtubules. This
binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase
and subsequent apoptosis (programmed cell death).[3]

The following diagram illustrates the proposed mechanism of action for CBP-1018:
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CBP-1018 Mechanism of Action
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CBP-1018 binds to PSMA and FRa, is internalized, and releases MMAE to induce apoptosis.

Preclinical and Clinical Data
Preclinical Studies
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Preclinical investigations have demonstrated the potential of CBP-1018 in various cancer

models.

Maximum Tolerated Dose (MTD):

Species Single-Dose MTD Repeat-Dose MTD
SD Rat 4 mg/kg 2 mg/kg
Monkey 3 mg/kg 3 mg/kg

Data from nonclinical

toxicology studies.[4]

In vivo studies using patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models
of lung, ovarian, prostate, breast, and pancreatic cancers have shown significant anti-tumor
activity, with up to 96% tumor growth inhibition (TGlI).[4]

Clinical Trials

A Phase |, open-label, multicenter study (NCT04928612) was initiated to evaluate the safety,
tolerability, pharmacokinetics, and preliminary efficacy of CBP-1018 in patients with advanced
solid tumors.[5][6]

Study Design:

o Part A (Dose Escalation): To determine the MTD and recommended Phase 2 dose (RP2D).
CBP-1018 was administered intravenously every two weeks in a 4-week cycle. The dosing
started with an accelerated titration at lower doses (0.03 mg/kg and 0.06 mg/kg) followed by
an i3+3 design for higher doses (= 0.08 mg/kg).[4][5]

o Part B (Dose Expansion): To further evaluate efficacy and safety in specific tumor cohorts.
Pharmacokinetics:

Pharmacokinetic analyses from the Phase | trial revealed the following:[7]
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Parameter

CBP-1018

Free MMAE

tY2z

0.54 - 1.15 hours

38.27 - 57.27 hours

tY%z: Terminal half-life

The data indicates that CBP-1018 is rapidly cleared from the plasma, while the released MMAE

payload has a much longer half-life. No accumulation of either CBP-1018 or MMAE was

observed after multiple doses.[7]

The following diagram outlines the workflow of the Phase I clinical trial:
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Workflow of the CBP-1018 Phase | clinical trial, from dose escalation to expansion.

Experimental Protocols
LC-MS/MS Method for Quantification in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method was developed for the simultaneous determination of CBP-1018 and its metabolite
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MMAE in human plasma.[8]
Sample Preparation:

 Stabilization: To prevent the degradation of the cleavable linker, a protease inhibitor
(cOmplete™ solution) was added to pre-cooled vacuum tubes and the separated plasma
samples.[8]

o CBP-1018 Extraction: Protein precipitation with a mixture of water and acetonitrile (1:9, v/v).

[8]

o MMAE Extraction: Liquid-liquid extraction with ethyl acetate under alkaline conditions to
eliminate interference from CBP-1018.[8]

Instrumentation and Conditions:

o Chromatography: Details of the specific column, mobile phases, and gradient are proprietary
but would involve reverse-phase chromatography.

o Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode would be used for detection and quantification.

The following diagram illustrates the sample preparation workflow for the LC-MS/MS analysis:
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Workflow for the preparation of plasma samples for CBP-1018 and MMAE quantification.

Conclusion
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CBP-1018 is a promising bi-ligand drug conjugate with a novel dual-targeting mechanism
designed to improve the therapeutic index of the potent cytotoxic agent MMAE. Its chemical
design, featuring a stable linker and dual-receptor specificity, aims to enhance tumor-selective
drug delivery. Preclinical data have demonstrated significant anti-tumor efficacy across a range
of cancer models, and early clinical data from the Phase | trial suggest a manageable safety
profile and rapid clearance of the conjugate with sustained exposure to the active payload.
Further clinical development will be crucial to fully elucidate the therapeutic potential of CBP-
1018 in patients with advanced solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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